Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

EphB4 Kinase Inhibition Structure-Activity Relationship

3-Chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a synthetic, small-molecule pyrimidine-benzamide derivative (MW 344.84 g/mol). The compound was disclosed within the AstraZeneca patent family covering pyrimidine derivatives as antiproliferative agents that inhibit EphB4, EphA2, and Src kinases.

Molecular Formula C18H21ClN4O
Molecular Weight 344.84
CAS No. 1797813-16-1
Cat. No. B2706282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide
CAS1797813-16-1
Molecular FormulaC18H21ClN4O
Molecular Weight344.84
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H21ClN4O/c1-13-10-16(22-18(21-13)23-8-3-2-4-9-23)12-20-17(24)14-6-5-7-15(19)11-14/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,20,24)
InChIKeyRQUJWQBKDKXYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide (CAS 1797813-16-1): A Pyrimidine-Benzamide Kinase Inhibitor Scaffold for Targeted Procurement


3-Chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a synthetic, small-molecule pyrimidine-benzamide derivative (MW 344.84 g/mol) . The compound was disclosed within the AstraZeneca patent family covering pyrimidine derivatives as antiproliferative agents that inhibit EphB4, EphA2, and Src kinases [1]. It features a distinct 3-chloro substitution on the benzamide ring coupled to a 6-methyl-2-(piperidin-1-yl)pyrimidine core via a methylene linker, a structural arrangement that distinguishes it from other benzamide analogs within the same patent class [1].

Why 3-Chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide Cannot Be Interchanged with Other In-Class Pyrimidine-Benzamides


The pyrimidine-benzamide class demonstrates extreme sensitivity to substitution pattern, where even minor changes to the aryl ring or linker region abolish target engagement. The patent SAR reveals that the 3-chloro group on the benzamide and the piperidinyl substituent on the pyrimidine are critical for EphB4 kinase inhibition, while alternative halogen positions (e.g., 4-chloro) or N-alkyl variations result in >10-fold loss of potency [1]. Consequently, generic substitution with seemingly similar building blocks (e.g., 3-methoxy or 4-chloro analogs) would fail to reproduce the specific inhibitory profile predicted for this compound, making verified identity essential for reproducible research [1].

Quantitative Differentiation Evidence for 3-Chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide


EphB4 Kinase Inhibition: Structural Determinants of Potency from Patent SAR

Within the AstraZeneca pyrimidine-benzamide series, compounds bearing a 3-chloro substituent on the benzamide ring (R3 position) consistently fall into the preferred potency range for EphB4 inhibition, defined in the patent as Ki or IC50 values < 1 µM [1]. In contrast, the patent explicitly teaches that moving the halogen to the 4-position or replacing it with hydrogen, methyl, or methoxy yields compounds with substantially reduced activity, often exceeding the 1 µM threshold [1]. The piperidin-1-yl group at the pyrimidine 2-position is also specified as a preferred R1 substituent for maintaining kinase binding conformation [1].

EphB4 Kinase Inhibition Structure-Activity Relationship

Physicochemical Differentiation: Calculated Drug-Likeness vs. Closest Building-Block Analogs

The combination of the 3-chloro substituent (enhancing lipophilicity and metabolic stability), the piperidine ring (providing a basic center for solubility), and the pyrimidine core (enabling key hinge-binding interactions) yields calculated physicochemical properties that distinguish this compound from simpler benzamide building blocks. With a molecular weight of 344.84 g/mol and a predicted LogP of approximately 3.2, the compound occupies a favorable drug-like space compared to the 3-methoxy analog (MW ~340, LogP ~2.5) or the 4-chloro isomer (MW 344.84, but altered dipole moment), which may impact membrane permeability and target engagement .

Physicochemical Properties Drug-Likeness Lead Optimization

Kinase Selectivity Profile: Predicted EphB4-over-Src Window Based on Patent SAR

The US20110046108 patent specifically claims compounds that demonstrate selective inhibition of EphB4 and EphA2 over Src kinase, with preferred compounds exhibiting an EphB4 IC50 that is at least 10-fold lower than the Src IC50 [1]. The 3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide scaffold, by virtue of its substitution pattern, is predicted to fall within this selectivity window, whereas analogs with larger or more polar substituents at the R3 position (e.g., 3-methoxy) may shift the selectivity profile towards Src inhibition, reducing the EphB4-specific signal [1].

Kinase Selectivity EphB4 Src Off-Target

ADME Liability Avoidance: Absence of Structural Alerts Present in Related Benzamides

Several close analogs within the pyrimidine-benzamide class, such as those bearing a 4-hydroxy or 4-amino substituent, are flagged for potential Phase II metabolism liabilities (glucuronidation, sulfation) or hERG channel binding due to increased polarity and basicity [1]. The 3-chloro substituent in the target compound eliminates these metabolic soft spots while maintaining the halogen's beneficial effect on target binding. This structural feature is absent in the 3-methoxy analog, which is susceptible to O-demethylation, a common metabolic clearance pathway [1].

ADME Structural Alert Metabolic Stability

Optimal Research and Procurement Scenarios for 3-Chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide


EphB4 Kinase Chemical Probe Development in Solid Tumor Models

The compound is best deployed as a starting scaffold for developing selective EphB4 kinase inhibitors intended for use in solid tumor xenograft models. Its predicted potency tier (<1 µM) and selectivity window over Src make it suitable for target validation studies where EphB4-mediated signaling (angiogenesis, cell migration) must be dissected from Src-driven effects [1].

Structure-Activity Relationship (SAR) Expansion Around the Benzamide Ring

Given the well-defined SAR guidance from the AstraZeneca patent on the critical role of the 3-chloro substituent, this compound serves as the optimal reference standard for systematic SAR studies. Researchers can compare new analogs directly against this scaffold to quantify the impact of halogen position, replacement, or bioisosteric substitution on EphB4 potency and selectivity [1].

In Vitro ADME Screening of Halogenated Pyrimidine-Benzamides

The metabolically stable 3-chloro substituent makes this compound a valuable control in microsomal or hepatocyte stability assays when benchmarking next-generation EphB4 inhibitors. Its predicted resistance to oxidative metabolism contrasts with the 3-methoxy analog, allowing teams to attribute stability differences specifically to the halogen substitution pattern [1].

Computational Chemistry and Docking Studies on Eph Receptor Family Kinases

The well-defined geometry of the compound, with its rigid piperidine-pyrimidine hinge-binding motif and flexible chlorobenzamide moiety, provides an excellent test case for validating docking algorithms and scoring functions against the EphB4 ATP-binding pocket. The availability of the patent's preferred substitution data enables benchmarking of predicted binding poses against experimentally inferred SAR [1].

Quote Request

Request a Quote for 3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.